N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-24-10-9-22(12-13-5-7-21-8-6-13)16(23)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPBSXFRQRAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethyl group, a methoxyethyl substituent, and a pyridinylmethyl moiety. Its molecular formula is with a molecular weight of 338.33 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiproliferative Activity
Research has shown that compounds with structural similarities to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives bearing similar functional groups have been tested for their ability to inhibit cell growth in vitro:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 5.3 |
| Compound C | A549 | 4.0 |
These findings indicate that modifications in the substituents can significantly alter the biological activity of related compounds .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. For example, derivatives containing trifluoromethyl groups have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections .
Comparative Studies
To further understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-methyl-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | Methyl group instead of ethyl | Altered pharmacokinetics |
| N-ethyl-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide | Pyridine at 3-position | Affects binding affinity |
| N-phenyl-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)benzamide | Trifluoromethyl at 4-position | Changes reactivity |
These variations illustrate how subtle changes in molecular structure can lead to significant differences in biological activity and therapeutic potential .
Case Studies
Case studies on similar compounds have demonstrated their effectiveness in preclinical settings:
- Anticancer Efficacy : A study evaluated several trifluoromethyl-containing amides against multiple cancer cell lines, revealing IC50 values ranging from 1.2 µM to 5.3 µM, indicating strong antiproliferative properties across different cancer types .
- Antimicrobial Tests : Another investigation focused on the antibacterial activity of methoxy-substituted derivatives, demonstrating effective inhibition against E. faecalis with MIC values around 8 µM .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide have exhibited various biological activities, including:
- Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and biofilm formation.
- Neurological Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies
- Anticancer Research : A study on similar benzamide derivatives demonstrated their ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, showing promising results against resistant bacterial strains.
- Neuropharmacology : Research into the neurological effects of similar structures indicated potential benefits in models of depression and anxiety, suggesting a pathway for further exploration.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
- Trifluoromethyl Group : Common across analogs for enhancing metabolic stability and lipophilicity .
- Pyridine/Pyridinylmethyl Groups : The pyridin-4-ylmethyl group in the target compound and ’s analog may improve solubility compared to purely aromatic substituents (e.g., chlorophenyl in ) .
- Methoxy vs.
Predicted Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group and pyridine ring in the target compound suggest moderate LogP (~3.5), balancing membrane permeability and solubility.
- Metabolic Stability : The 2-methoxyethyl group may reduce oxidative metabolism compared to ethynyl () or chlorophenyl () analogs .
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including amide coupling and functional group modifications. For example:
- Step 1 : React 3-(trifluoromethyl)benzoic acid derivatives with activating agents like 1,1-carbonyldiimidazole in dichloroethane at 45°C to form an activated intermediate.
- Step 2 : Introduce the pyridin-4-ylmethyl and 2-methoxyethylamine moieties under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Optimization : Adjust solvent polarity (e.g., dichloromethane or acetonitrile), stoichiometry of reagents, and reaction time to improve yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., trifluoromethyl group position) and amide bond formation.
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyridine vs. benzene ring alignment) and hydrogen-bonding networks .
- HPLC : Validates purity (>95%) and detects trace impurities from side reactions.
Q. What safety protocols are essential during synthesis and handling?
- Hazard Analysis : Conduct risk assessments for reagents like trifluoromethylbenzoyl chlorides (corrosive) and O-benzyl hydroxylamine derivatives (mutagenicity potential).
- Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and safety goggles.
- Storage : Store intermediates at -20°C in amber vials to prevent light-induced decomposition .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening signals.
- DFT Calculations : Compare experimental and computed chemical shifts for ambiguous protons.
- 2D NMR : HSQC and HMBC correlations clarify through-space and through-bond interactions (e.g., differentiating methoxyethyl vs. pyridylmethyl protons) .
Q. What strategies mitigate decomposition of intermediates during synthesis?
- Temperature Control : Avoid exceeding 50°C for heat-sensitive intermediates (e.g., sodium pivalate derivatives).
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
- Inert Atmosphere : Use argon/nitrogen to shield moisture-sensitive steps (e.g., acyl chloride formation) .
Q. How can reaction yields be improved for low-conversion steps (e.g., amide coupling)?
Q. How can mutagenicity risks associated with anomeric amide derivatives be assessed?
- Ames Testing : Use Salmonella typhimurium strains (e.g., TA98, TA100) to evaluate frameshift/base-pair mutations.
- In Silico Tools : Apply QSAR models (e.g., Derek Nexus) to predict toxicity based on structural alerts (e.g., nitro groups).
- Comparative Analysis : Benchmark against known mutagenic compounds like benzyl chloride .
Q. What methodologies are suitable for studying the compound’s biological target engagement?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes or receptors).
- Cellular Assays : Use luciferase reporters or calcium flux assays to quantify functional activity.
- Molecular Docking : Align the compound’s crystal structure with target active sites (e.g., kinase domains) to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
